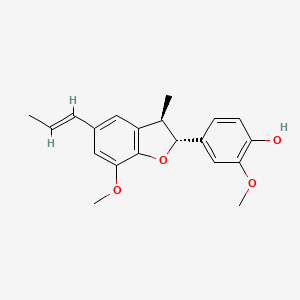

LICARIN A

Vue d'ensemble

Description

Licarine A is a naturally occurring phenolic compound found in several plant species, particularly within the Rutaceae family. It is known for its diverse range of biological activities and has garnered significant interest in scientific research due to its potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Licarine A can be synthesized through various organic synthesis methods. One common approach involves the use of phenolic precursors and specific reaction conditions to achieve the desired product. The synthesis typically involves steps such as methylation, cyclization, and reduction reactions under controlled conditions.

Industrial Production Methods: Industrial production of Licarine A may involve the extraction of the compound from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Chemical Reactions

Licarin A participates in several types of chemical reactions:

-

Oxidation: this compound can be oxidized to form quinone derivatives.

-

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

-

Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Reactions of this compound and its Derivatives

-

Antiparasitic Activity: Semi-synthetic analogs of this compound have been prepared through methylation, acetylation, allylation, and Claisen rearrangement to assess their structure-activity relationship (SAR) for antiparasitic activity . The 2-allyl derivative of this compound (1d) exhibited higher activity against trypomastigotes of T. cruzi, while its heterocyclic derivative 1e displayed reduced toxicity against NCTC cells .

-

Etherification, Epoxidation, Hydrolysis, and Allylic Oxidation: this compound derivatives can be synthesized through etherification, epoxidation, hydrolysis, and allylic oxidation methods . For example, benzyl halides can react with this compound in the presence of potassium carbonate to form benzyl this compound derivatives .

Biochemical Interactions

-

Enzyme Interactions: this compound interacts with various enzymes, proteins, and other biomolecules, affecting biochemical reactions. For instance, it has been observed that this compound showed greater potency in interacting with the parasite’s molecular target of action, indicating that the absolute configuration directly affects its ability to interact.

-

Molecular Docking: Molecular docking simulations have been used to assess the binding energies and inhibition constants of this compound and its derivatives with targets such as NF-κBp65 and PARP-1 .

Data Tables

Table 1: Estimated Free Energy of Binding and Inhibition Constant for this compound and Derivatives with NF-κBp65 and PARP-1

| Compound No. | Estimated Free Energy of Binding (kcal/mol) | Estimated Inhibition Constant, ki (µM) |

|---|---|---|

| NF-κBp65 | ||

| This compound (1) | -6.78 | 10.66 |

| PARP-1 | ||

| This compound (1) | -8.93 | 0.286 |

Table 2: Attenuation of Neurotoxicity by this compound

| Compounds | EC50 ( × 10-6 M) | Emax (%) a |

|---|---|---|

| This compound (7) | 0.32±0.02 | 54.2±1.9 *** at 1 μM |

Table 3: Effect of this compound on Glutathione Levels

| Glutathione (μmol mg −1 protein) | |

|---|---|

| This compound | |

| Control | 2.26±0.14 |

| Glu treated | 1.91±0.21 ** |

| BSO+Glu treated | 1.44±0.17 ** |

| DEM+Glu treated | 1.46±0.23 ** |

These tables summarize some of the key findings related to the biochemical and neuroprotective effects of this compound.

Applications De Recherche Scientifique

Licarin A, a naturally occurring neolignan found in various plant species, has garnered significant attention in scientific research for its diverse range of applications and biological activities. It is investigated for its potential in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound serves as a precursor in the synthesis of complex organic molecules. Researchers modify this compound to synthesize semi-synthetic analogues to study structure-activity relationships for antiparasitic activity .

Biology Studies focus on this compound's effects on cellular processes and signaling pathways. Specifically, this compound has demonstrated the ability to reduce tumor necrosis factor-α (TNF-α) and prostaglandin D2 (PGD2) secretion by inhibiting protein kinase C alpha/beta II (PKCα/βII) and p38 mitogen-activated protein kinase (MAPK) pathways . It can protect primary cultured neuronal cells against glutamate-induced oxidative stress . Furthermore, this compound induces cell death by activating autophagy and apoptosis in non-small cell lung cancer cells .

Medicine this compound is investigated for its anti-cancer, anti-inflammatory, and antioxidant properties.

- Anti-Cancer Activity Research indicates that this compound has potential chemopreventive activity . It has been shown to induce cell death in non-small cell lung cancer cells through autophagy and apoptosis .

- Anti-inflammatory Effects this compound significantly reduces TNF-α production in stimulated cells and reduces PGD2 secretion . The compound may be useful for attenuating immediate hypersensitivity .

- Antioxidant Properties this compound exhibits antioxidant properties, demonstrating more potent NF-κBp65 phosphorylation and oxidative control compared to chemopreventive controls .

Industry this compound is utilized in the development of pharmaceuticals and nutraceuticals.

Case Studies

- Anti-Leishmanial Activity this compound has shown effectiveness against Leishmania major, the parasite responsible for cutaneous leishmaniasis . It inhibits the growth of Leishmania major promastigotes and is even more active against intracellular amastigotes of the parasite than meglumine antimoniate, a reference drug . Treatment with this compound of infected macrophages also induced a decrease in the interleukin (IL)-6 and IL-10 production .

- Anti-allergic Effects this compound reduces TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways, suggesting its potential in attenuating immediate hypersensitivity .

Mécanisme D'action

Licarine A exerts its effects through various molecular targets and pathways. It is believed to modulate signaling cascades involved in cell proliferation, apoptosis, and inflammation. The compound’s mechanism of action includes:

Inhibition of Enzymes: Licarine A can inhibit specific enzymes involved in cancer cell growth.

Modulation of Receptors: It interacts with cellular receptors to influence signaling pathways.

Antioxidant Activity: Licarine A scavenges free radicals, reducing oxidative stress in cells.

Comparaison Avec Des Composés Similaires

Licarine A can be compared with other phenolic compounds, such as:

Curcumin: Known for its anti-inflammatory and antioxidant properties.

Resveratrol: Studied for its potential cardiovascular benefits and anti-aging effects.

Epigallocatechin Gallate (EGCG): Found in green tea, known for its anti-cancer and neuroprotective properties.

Uniqueness: Licarine A stands out due to its specific molecular structure and the unique combination of biological activities it exhibits

Propriétés

Numéro CAS |

51020-86-1 |

|---|---|

Formule moléculaire |

C20H22O4 |

Poids moléculaire |

326.4 g/mol |

Nom IUPAC |

2-methoxy-4-[(3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1 |

Clé InChI |

ITDOFWOJEDZPCF-WSQXBVHWSA-N |

SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |

SMILES isomérique |

C/C=C/C1=CC2=C(C(=C1)OC)OC([C@H]2C)C3=CC(=C(C=C3)O)OC |

SMILES canonique |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Licarin A; NSC 370989; NSC-370989; NSC370989; (-)-Licarin A; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.